6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole
Description
Properties
IUPAC Name |
4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-9-3-4-12-13(10(9)2)17-14(16-12)11-5-7-15-8-6-11/h3-4,11,15H,5-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBKABDXRDKLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C3CCNCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated benzimidazole intermediate reacts with piperidine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzimidazole core, potentially converting it to a dihydrobenzimidazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and piperidine derivatives.
Scientific Research Applications
Antihistaminic Activity
Research indicates that derivatives of benzimidazole, including 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole, exhibit significant antihistaminic properties. These compounds are being investigated for their potential to treat allergic diseases by antagonizing histamine receptors without central nervous system effects. This characteristic is crucial for developing safer antihistamines for patients who require long-term treatment .
Analgesic and Anti-inflammatory Effects
Numerous studies have demonstrated the analgesic and anti-inflammatory activities of benzimidazole derivatives. For instance, compounds structurally related to this compound have shown promising results in reducing inflammation and pain in various animal models. One study reported a significant reduction in edema and inflammatory markers when tested against standard drugs like diclofenac and ibuprofen .
Gastroprotective Properties
Certain benzimidazole derivatives have also been recognized for their gastroprotective effects. They can potentially mitigate gastric mucosal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs), making them candidates for further development as gastroprotective agents .
Case Studies
| Study Reference | Findings | Application |
|---|---|---|
| Li et al. (2015) | Demonstrated potent inhibition of nitric oxide and TNF-α production by related compounds | Anti-inflammatory therapy |
| Gaba & Mohan (2015) | Identified gastroprotective properties in benzimidazole derivatives | Gastroprotective agent development |
| Kumar et al. (2015) | Showed significant analgesic effects in acetic acid-induced writhing models | Pain management research |
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it can bind to DNA via intercalation, disrupting the replication process. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole can be categorized based on core heterocycles, substituent types, and positions. Below is a detailed analysis supported by examples from recent patents and literature.
Core Heterocycle Variations
Pyrido-Pyrimidinone Derivatives
Compounds such as 2-(2-methyl-1H-benzimidazol-6-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () replace the benzimidazole core with a fused pyrido-pyrimidinone system. This modification introduces additional hydrogen-bond acceptors (e.g., the pyrimidinone carbonyl) that may enhance target affinity but reduce passive membrane permeability compared to the simpler benzimidazole core .
Quinazoline Derivatives
Examples like 2-(6,7-dimethoxy-4-quinazolinyl)-5-(2-pyridinyl)-1,2,4-triazol-3-amine () feature a quinazoline core. Quinazolines are larger planar systems with distinct electronic properties, often utilized in kinase inhibitors. The absence of a piperidine ring in these analogs may reduce basicity but increase solubility .
Substituent Modifications
Piperidine vs. Piperazine Substitutions
Piperazine derivatives often exhibit improved aqueous solubility but may suffer from faster metabolic clearance due to oxidative dealkylation .
Alkyl and Hydroxyalkyl Substituents
Analogs with 1-ethylpiperidin-4-yl or 1-(2-hydroxyethyl)piperidin-4-yl groups () demonstrate how alkylation or hydroxyethylation of the piperidine nitrogen modulates lipophilicity and steric bulk. For instance, hydroxyethyl groups can enhance solubility via hydrogen bonding, while ethyl groups may increase membrane permeability .
Positional Isomerism
The placement of substituents significantly impacts activity.
Structural and Functional Comparison Table
Biological Activity
6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 216.28 g/mol. The structure features a benzimidazole core substituted with a piperidine moiety, which is believed to contribute significantly to its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Receptor Binding : The compound has shown binding affinities to specific receptors, influencing various signaling pathways in cells. Notably, it acts as an agonist for the ORL1 receptor, which may be beneficial in treating pain and inflammatory diseases .
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Anticancer Activity
The compound has been evaluated for its anticancer effects against several cell lines:
These values indicate that this compound is significantly more potent than standard chemotherapeutics like doxorubicin in certain contexts.
Antimicrobial Activity
The compound has also been investigated for its antibacterial and antifungal properties:
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Case Studies
A comprehensive review of benzimidazole derivatives highlighted the bioactivity of compounds similar to this compound. For instance:
- Study on Anticancer Properties : A study indicated that modifications in the benzimidazole structure could enhance potency against various cancer types. The presence of electron-donating groups was crucial for activity enhancement .
- Antimicrobial Studies : Another investigation focused on the structure-activity relationship (SAR) of benzimidazole derivatives demonstrated that specific substitutions could significantly improve antibacterial efficacy against resistant strains .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6,7-Dimethyl-2-piperidin-4-yl-1H-benzimidazole, and how is structural purity validated?
Methodological Answer: The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions. For example:
- Step 1: React 4-piperidinecarbaldehyde with 4,5-dimethyl-1,2-diaminobenzene in refluxing ethanol with glacial acetic acid as a catalyst to form the benzimidazole core .
- Step 2: Purify the product via recrystallization (e.g., using ethanol/dichloromethane).
- Validation:
- Elemental Analysis: Compare calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation indicates purity) .
- Spectroscopy: Confirm via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 2.5–3.5 ppm) and IR (N-H stretch ~3400 cm⁻¹, C=N ~1600 cm⁻¹) .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization: Grow crystals via slow evaporation of a DMF/water solution.
- Data Collection: Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement: Employ SHELXL for structure solution and refinement (R-factor < 0.05 for high accuracy) .
- Key Metrics: Bond lengths (e.g., C-N: ~1.32 Å), angles (e.g., benzimidazole ring planarity ±0.01 Å deviation), and torsional parameters .
Q. What in vitro assays are used to evaluate the pharmacological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use fluorescence-based or colorimetric methods (e.g., ATPase activity measured via malachite green assay) .
- IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .
- Cytotoxicity Screening:
- MTT assay on cancer cell lines (e.g., IC₅₀ = 12.5 μM against HeLa cells) .
- Binding Affinity: Surface plasmon resonance (SPR) to measure KD values (e.g., 5 nM for kinase targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Modifications:
- Data Analysis:
Q. What computational strategies are employed to predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Glide with a grid centered on the protein active site (e.g., 20 ų box) .
- Analyze poses for hydrogen bonds (e.g., piperidine N with Asp86 in kinases) and π-π stacking (benzimidazole with Phe80) .
- MD Simulations:
- Run 100 ns trajectories in AMBER to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data during characterization?
Methodological Answer:
- Case Example: Discrepancy in piperidine ring conformation (NMR suggests chair vs. X-ray shows boat).
- Triangulation:
Q. What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
Q. How does stereochemistry at the piperidine ring affect target selectivity?
Methodological Answer:
Q. What experimental designs assess synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Index (CI):
- Use the Chou-Talalay method (CI < 1 indicates synergy) in cell viability assays .
- Example: Synergy with cisplatin in ovarian cancer models (CI = 0.3 at ED₅₀) .
- Pathway Analysis: RNA-seq to identify upregulated/downregulated genes (e.g., p53 vs. NF-κB pathways) .
Q. How can heterogeneous catalysis improve the scalability of benzimidazole synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
